(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1354014-82-6
Cat. No.: VC8234839
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354014-82-6 |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 |
| IUPAC Name | 2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | QYCDJLXQVCCCHB-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O |
Introduction
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the class of amino acids and derivatives, featuring a pyrrolidine ring with carboxymethyl and amino substituents, alongside a tert-butyl ester group. This compound is significant in various scientific fields, particularly in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Synthesis and Production
The synthesis of (S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from pyrrolidine derivatives and tert-butyl alcohol. The reaction conditions, including temperature, reaction time, and concentration of reagents, are crucial for optimizing yield and purity. Industrial production may utilize automated reactors for efficiency.
Applications and Research Findings
This compound is valuable for exploring new therapeutic agents and understanding biochemical processes. Research indicates that compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation, making (S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester a candidate for further pharmacological studies.
Applications:
-
Medicinal Chemistry: Potential for developing new drugs due to its biological activity.
-
Organic Synthesis: Used as an intermediate in synthesizing complex molecules.
-
Biochemical Research: Helps in understanding biochemical pathways and interactions.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| (S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C14H26N2O4 | Not specified | Medicinal Chemistry, Organic Synthesis |
| 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | Not specified | Not specified | Pharmaceutical Development, Biochemical Research |
| (S)-3-(CarboxyMethyl-Methyl-aMino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C12H22N2O4 | 258.32 | Various scientific research |
| tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | 200.28 | Organic Synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume